

Application Notes and Protocols for Long-Acting Studies of Bromperidol Decanoate

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Compound of Interest

Compound Name: *Bromperidol*

Cat. No.: *B1667933*

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These application notes provide a comprehensive overview of **bromperidol** decanoate, a long-acting injectable antipsychotic, for its application in preclinical and clinical research. This document outlines its mechanism of action, pharmacokinetic profile, and protocols for conducting long-acting studies.

Introduction

Bromperidol decanoate is the decanoate ester of **bromperidol**, a typical antipsychotic belonging to the butyrophenone class.^{[1][2]} It is formulated as a long-acting injectable (LAI) depot preparation for intramuscular administration, ensuring sustained release and prolonged therapeutic effect.^{[3][4][5][6][7][8]} This formulation is particularly beneficial for improving treatment adherence in patients with chronic schizophrenia.^{[9][10][11]} **Bromperidol** decanoate is approved for use in several European countries, including Belgium, Germany, Italy, and the Netherlands.^{[7][12][13]}

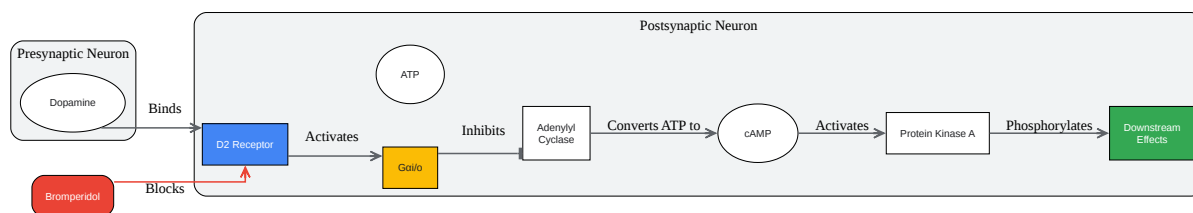
Mechanism of Action

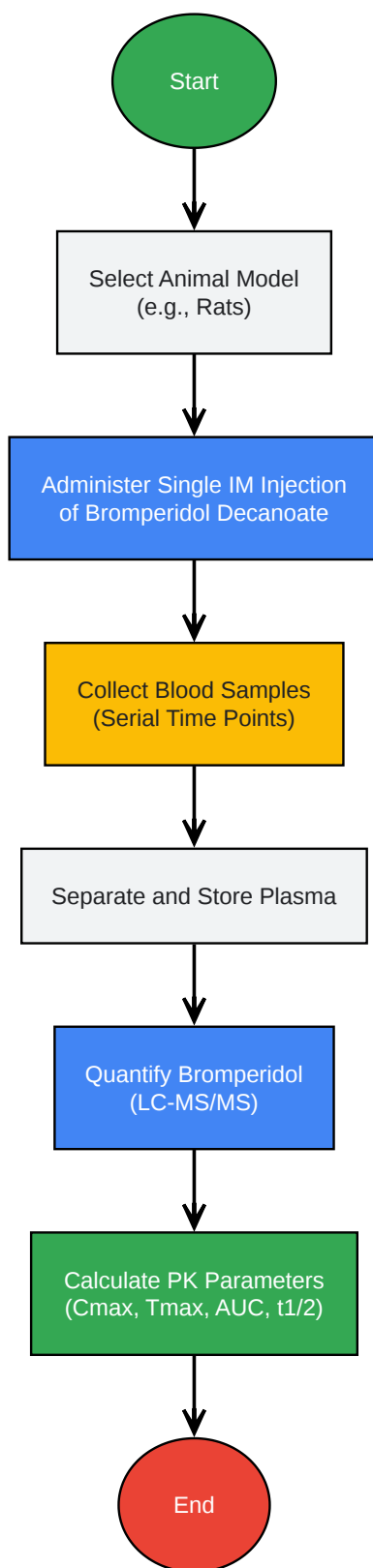
The primary mechanism of action of **bromperidol** is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.^{[1][14]} Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, **bromperidol** reduces dopaminergic neurotransmission, leading to the

alleviation of psychotic symptoms.[1][14] While its primary activity is at D2 receptors, **bromperidol** may also have a weaker affinity for serotonin (5-HT₂), alpha-adrenergic, and muscarinic receptors, which could contribute to its side effect profile.[1]

Signaling Pathway

The binding of **bromperidol** to the D2 receptor inhibits the G-protein coupled signaling cascade, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of downstream signaling pathways.





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